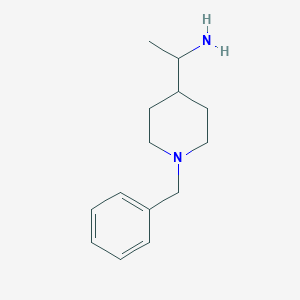
1-(1-Benzylpiperidin-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzylpiperidin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. These compounds contain a piperidine ring, which is a six-membered ring with one nitrogen atom. The benzyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(1-Benzylpiperidin-4-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and benzyl chloride.
Reaction Conditions: The piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-benzylpiperidine.
Further Reactions: The N-benzylpiperidine is then subjected to reductive amination with acetaldehyde and a reducing agent like sodium borohydride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(1-Benzylpiperidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Common reagents used in these reactions include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and bases (sodium hydroxide).
Applications De Recherche Scientifique
1-(1-Benzylpiperidin-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating central nervous system disorders.
Mécanisme D'action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets:
Cholinesterase Inhibition: The compound inhibits the activity of cholinesterase enzymes, leading to increased levels of acetylcholine in the brain.
Free Radical Scavenging: It exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
1-(1-Benzylpiperidin-4-yl)ethan-1-amine can be compared with similar compounds such as:
1-Benzylpiperidin-4-amine: This compound lacks the ethan-1-amine group, making it less versatile in certain chemical reactions.
2-(1-Benzylpiperidin-4-yl)ethan-1-ol:
4-Amino-1-benzylpiperidine: Similar in structure but with different functional groups, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activities.
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
1-(1-benzylpiperidin-4-yl)ethanamine |
InChI |
InChI=1S/C14H22N2/c1-12(15)14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 |
Clé InChI |
UJMMXMMSMIZNAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCN(CC1)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






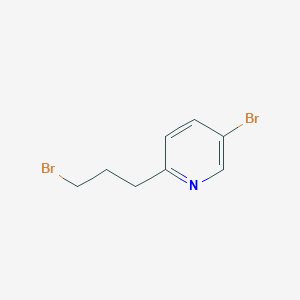
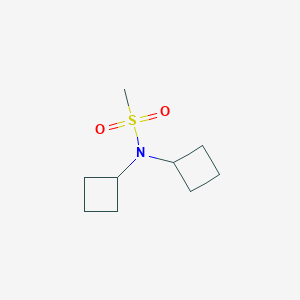
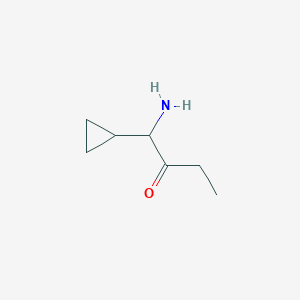
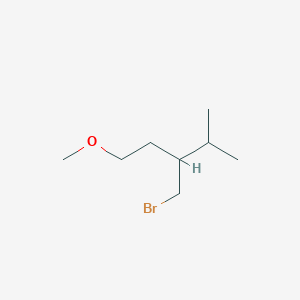
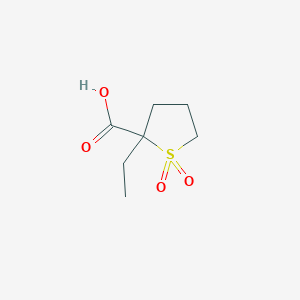
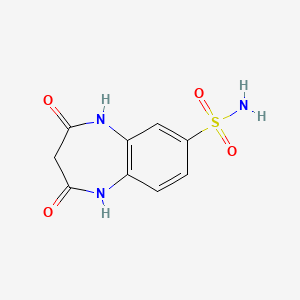
![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)
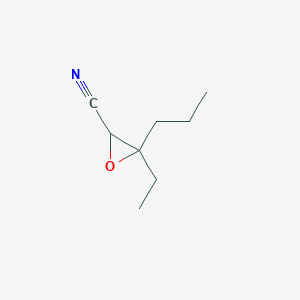

![2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)
